molecular formula C14H7F5N4 B2426974 1-(2,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 339108-56-4

1-(2,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

Cat. No. B2426974
CAS RN: 339108-56-4
M. Wt: 326.23
InChI Key: RJAFJLZSPUFFCY-UHFFFAOYSA-N
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Description

The compound “1-(2,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole” is a complex organic molecule that contains several functional groups. It has a 1,2,3,4-tetraazole ring, which is a type of heterocyclic compound. The molecule also contains two phenyl rings, one of which is difluorinated (has two fluorine atoms attached), and the other is trifluoromethylated (has a -CF3 group attached) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the electronegative fluorine atoms and the tetraazole ring could potentially influence the compound’s shape and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The tetraazole ring, the fluorine atoms, and the trifluoromethyl group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the fluorine atoms and the tetraazole ring could affect these properties .

Scientific Research Applications

Triazole Derivatives and Their Multifaceted Applications

Triazoles, including 1,2,4-triazole derivatives, exhibit a broad spectrum of biological activities. They are particularly noted for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds also show promising results in antimycobacterial and antitumoral activities. Notably, 1,2,4-triazoles are being studied for potential use against neglected diseases. The importance of triazole derivatives is evident in their widespread use in medicine, agriculture, and other industries, with applications ranging from optical materials and corrosion inhibitors to additives in fuels and oils. The continuous interest in triazoles is driven by their versatile pharmacological properties and their role in addressing emerging health challenges and antibiotic-resistant bacteria. The recent research underscores the significance of triazole derivatives and their potential in developing new therapeutic agents and industrial applications (Ferreira et al., 2013), (Ohloblina, 2022).

Triazole Derivatives in Material Science

1,2,4-Triazole derivatives have also been recognized for their application in material science. For instance, they have been utilized in the development of proton-conducting fuel cell membranes. These compounds significantly enhance the characteristics of electrolyte membranes, including their film-forming ability, thermal stability, electrochemical stability, mechanical strength, and morphological stability. Moreover, they exhibit high ionic conductivity under anhydrous conditions at elevated temperatures, making them suitable for creating heat-resistant, electrochemically stable, and mechanically robust proton-conducting membranes (Prozorova & Pozdnyakov, 2023).

Advances in Triazole Synthesis

The synthesis of 1,2,3-triazole derivatives, known for their aromatic stability and biological activities, has seen considerable advancements. These derivatives are recognized for their resistance to reduction, oxidation, or hydrolysis in acidic and basic environments. Recent methodologies, especially eco-friendly procedures, have been developed for the synthesis of these compounds. These methods offer several benefits, including shorter reaction times, easier work-up, higher yields, and the potential for application in industrial drug synthesis (De Souza et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, its mechanism of action would involve interacting with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the precautions needed when handling it. Without specific data, it’s difficult to provide detailed information on this aspect .

properties

IUPAC Name

1-(2,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5N4/c15-10-4-5-12(11(16)7-10)23-13(20-21-22-23)8-2-1-3-9(6-8)14(17,18)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAFJLZSPUFFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=NN2C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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